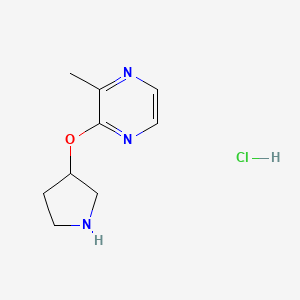

2-Methyl-3-(pyrrolidin-3-yloxy)pyrazine hydrochloride

Descripción

2-Methyl-3-(pyrrolidin-3-yloxy)pyrazine hydrochloride (CAS: 1420853-10-6) is a pyrazine derivative characterized by a methyl group at position 2 and a pyrrolidin-3-yloxy substituent at position 3 of the pyrazine ring. Its molecular formula is C₉H₁₄ClN₃O, with a molar mass of 215.68 g/mol . The compound is typically synthesized via nucleophilic substitution or coupling reactions involving hydroxylamine or piperidine derivatives under basic conditions, as inferred from analogous pyrazine syntheses .

Propiedades

IUPAC Name |

2-methyl-3-pyrrolidin-3-yloxypyrazine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O.ClH/c1-7-9(12-5-4-11-7)13-8-2-3-10-6-8;/h4-5,8,10H,2-3,6H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HICSLYJZDSOTBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1OC2CCNC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(pyrrolidin-3-yloxy)pyrazine hydrochloride typically involves the reaction of 2-methyl-3-hydroxypyrazine with pyrrolidine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the resulting compound with hydrochloric acid .

Industrial Production Methods

Industrial production of 2-Methyl-3-(pyrrolidin-3-yloxy)pyrazine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified using standard techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions

2-Methyl-3-(pyrrolidin-3-yloxy)pyrazine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding pyrazine N-oxides.

Reduction: Formation of reduced pyrazine derivatives.

Substitution: Formation of substituted pyrazine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Properties

Research indicates that 2-Methyl-3-(pyrrolidin-3-yloxy)pyrazine hydrochloride exhibits notable antimicrobial activity. In studies evaluating similar compounds, minimum inhibitory concentration (MIC) values were reported as low as 7.8 µg/mL against pathogens such as Staphylococcus aureus and E. coli, suggesting its potential as a lead compound for antibiotic development.

Anticancer Activity

The compound has been investigated for its anticancer properties. Preliminary studies show that derivatives of this compound can induce apoptosis in cancer cell lines by modulating key apoptotic pathways, such as up-regulating Bax and down-regulating Bcl2 . A case study on a structurally similar compound demonstrated significant cytotoxicity against HT-29 cells, with an IC50 value of approximately 8.18 µM .

Biological Research

Enzyme Modulation

The interaction of 2-Methyl-3-(pyrrolidin-3-yloxy)pyrazine hydrochloride with specific enzymes and receptors is under investigation. Initial findings suggest that it may act as a modulator of enzyme activity, which could lead to therapeutic applications in metabolic disorders and other diseases.

Viral Inhibition Potential

Although direct research on the antiviral properties of this specific compound is limited, structural analogs have shown promise in inhibiting viral replication, particularly in the context of HIV protease inhibitors. This suggests a potential pathway for further exploration in antiviral drug development.

Synthesis and Catalysis

2-Methyl-3-(pyrrolidin-3-yloxy)pyrazine hydrochloride serves as a valuable building block in organic synthesis. Its unique structure allows it to be utilized in the formation of more complex molecules through various chemical reactions, including nucleophilic substitutions and cyclization processes. This makes it an important reagent in both laboratory and industrial settings .

Material Science

The compound's properties may also lend themselves to applications in material science, particularly in the development of new polymers or composite materials that require specific chemical functionalities or enhanced stability under various conditions.

Mecanismo De Acción

The mechanism of action of 2-Methyl-3-(pyrrolidin-3-yloxy)pyrazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

2-Chloro-3-(1-methylpyrrolidin-2-yl)pyrazine Hydrochloride

- Structure : Features a chloro substituent at position 2 and a methylpyrrolidine group at position 3 of the pyrazine ring.

- Synthesis : Likely involves chlorination of the pyrazine core followed by nucleophilic substitution with 1-methylpyrrolidine.

- Key Differences: The chloro group increases molecular weight and alters reactivity compared to the methyl group in the target compound. Limited data on biological activity, but the chloro substituent may enhance electrophilicity, affecting binding to targets .

Imidazo[1,2-a]pyrazine Derivatives

- Structure : Fused imidazole-pyrazine rings with substituents at positions 2 and 6 (e.g., dichlorophenyl or thiophenyl groups).

- Biological Activity : Demonstrated kinase inhibition via interactions with residues like Gly28 and Cys106 in the hinge region of enzymes. For example, compounds 3a and 4a showed anticancer activity in vitro .

- The target compound lacks the fused ring, suggesting divergent pharmacological mechanisms .

3-(Piperidin-4-ylmethoxy)pyridine Derivatives

- Structure : Pyridine core with a piperidin-4-ylmethoxy substituent.

- Biological Activity : Potent inhibitors of lysine-specific demethylase 1 (LSD1), a target in oncology. Synthesis involves BOC-protected intermediates and palladium-catalyzed couplings .

- Key Differences :

Methyl (6-Amino-5-(2,3-Dichlorophenyl)pyrazin-2-yl)prolylprolinate Hydrochloride

- Structure : Pyrazine core with a dichlorophenyl group and prolylprolinate side chain.

- Biological Activity : Optimized as a protein tyrosine phosphatase inhibitor (SHP2), showing cytotoxic activity in cancer models .

- Key Differences :

Commercial and Research Status

- Discrepancies in Availability : While and list the target compound as discontinued, and indicate active commercial listings, possibly reflecting regional supplier variations or re-stocking .

- Research Trends : Pyrazine derivatives are increasingly explored for kinase inhibition and epigenetic modulation, but the target compound’s specific applications require further validation .

Actividad Biológica

2-Methyl-3-(pyrrolidin-3-yloxy)pyrazine hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazine ring with a methyl group and a pyrrolidine moiety, contributing to its unique reactivity and biological interactions. Its molecular formula is , with a molecular weight of approximately 200.68 g/mol.

Antifibrotic Properties

Recent studies have indicated that derivatives of 2-Methyl-3-(pyrrolidin-3-yloxy)pyrazine hydrochloride exhibit significant anti-fibrotic activity. These compounds have been shown to inhibit fibrotic pathways, making them potential candidates for treating fibrotic diseases. In vitro studies demonstrated that certain analogs could effectively reduce fibrosis markers in cellular models.

Antitumor Activity

Similar pyrazine derivatives have been investigated for their antitumor properties. The mechanism often involves the inhibition of key enzymes and receptors associated with tumor growth, such as receptor tyrosine kinases (RTKs). For instance, compounds with similar structures have shown inhibitory effects on BRAF(V600E) and EGFR, which are critical in various cancers .

The biological activity of 2-Methyl-3-(pyrrolidin-3-yloxy)pyrazine hydrochloride is believed to arise from its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival pathways.

- Receptor Modulation : It potentially modulates receptor activity, affecting signaling cascades that lead to cellular responses such as apoptosis in cancer cells.

In Vitro Studies

In vitro assays have been conducted to evaluate the potency of this compound against various cell lines. For example, it was tested against human cancer cell lines, showing promising results in reducing cell viability at micromolar concentrations .

| Compound | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| 2-Methyl-3-(pyrrolidin-3-yloxy)pyrazine HCl | MDA-MB-231 | 5.0 | Apoptosis induction |

| Analog A | A375 | 2.5 | Growth inhibition |

| Analog B | PANC-1 | 4.0 | Cell cycle arrest |

Case Studies

- Fibrosis Model : In a study examining liver fibrosis, treatment with the compound led to a significant reduction in collagen deposition and improved liver function markers in animal models.

- Cancer Treatment : A clinical trial involving a similar pyrazine derivative demonstrated reduced tumor size in patients with advanced melanoma when combined with standard chemotherapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.